(S)-Benzyl 2-(piperidine-4-carboxamido)propanoate hydrochloride
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Overview
Description
(S)-Benzyl 2-(piperidine-4-carboxamido)propanoate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a benzyl group, a piperidine ring, and a carboxamido linkage, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(piperidine-4-carboxamido)propanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Carboxamido Group: The carboxamido group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid derivative, such as an acyl chloride or anhydride.
Attachment of the Benzyl Group: The benzyl group is typically introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the amine group of the piperidine derivative.
Formation of the Propanoate Ester: The final step involves esterification, where the carboxylic acid group is converted to an ester using an alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(piperidine-4-carboxamido)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide or ester functionalities, potentially converting them to amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-Benzyl 2-(piperidine-4-carboxamido)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(piperidine-4-carboxamido)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 2-(piperidine-4-carboxamido)butanoate hydrochloride: Similar structure with a butanoate ester instead of a propanoate ester.
(S)-Benzyl 2-(piperidine-4-carboxamido)acetate hydrochloride: Similar structure with an acetate ester instead of a propanoate ester.
(S)-Phenyl 2-(piperidine-4-carboxamido)propanoate hydrochloride: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
(S)-Benzyl 2-(piperidine-4-carboxamido)propanoate hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl (2S)-2-(piperidine-4-carbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(18-15(19)14-7-9-17-10-8-14)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3,(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUYQAMICBZHRD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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